Enhanced Lipophilicity by Fluorine Substitution
Fluorine substitution on an aromatic ring is a well-established medicinal chemistry strategy to increase lipophilicity and metabolic stability. The calculated LogP for methyl 4-amino-3-fluorobenzoate is 1.78, which is significantly higher than the non-fluorinated analog methyl 4-aminobenzoate (calculated LogP 1.09) [1]. This quantified increase in lipophilicity (ΔLogP = +0.69) is a key differentiator, as it can enhance passive membrane permeability, a critical factor for oral bioavailability in drug candidates.
vs. Methyl 4-aminobenzoate: calc. LogP 1.09
ΔLogP +0.69
| Evidence Dimension | Partition Coefficient (LogP, a measure of lipophilicity) |
|---|---|
| Target Compound Data | Calculated LogP = 1.78 [1] |
| Comparator Or Baseline | Methyl 4-aminobenzoate: Calculated LogP = 1.09 [2] |
| Quantified Difference | ΔLogP = +0.69 (an increase of ~63%) |
| Conditions | Computational prediction using standard algorithms (e.g., XLogP3). |
Why This Matters
This data supports the selection of methyl 4-amino-3-fluorobenzoate as a starting material for lead optimization programs where improving membrane permeability and metabolic stability are primary goals, compared to non-fluorinated alternatives.
- [1] Yybyy. (n.d.). 4-氨基-3-氟苯羧酸甲酯 methyl 4-amino-3-fluorobenzoate CAS号185629-32-7. Retrieved April 19, 2026. View Source
- [2] PubChem. (n.d.). Methyl 4-aminobenzoate. National Library of Medicine. Retrieved April 19, 2026. View Source
